molecular formula C8H7ClFNO B13041328 (3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13041328
M. Wt: 187.60 g/mol
InChI Key: XOTCMCTXYJXIRP-LURJTMIESA-N
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Description

(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[b]furan core, which is a fused aromatic ring system, substituted with chlorine and fluorine atoms, and an amine group at the 3-position. The stereochemistry of the compound is specified as (3R), indicating the configuration of the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]furan core, followed by the introduction of the chlorine and fluorine substituents. The final step involves the introduction of the amine group at the 3-position. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and high yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]furan oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine include other substituted benzo[b]furan derivatives with different halogen or functional group substitutions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

(3R)-6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

XOTCMCTXYJXIRP-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=C(C=C2)Cl)F)N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)F)N

Origin of Product

United States

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